molecular formula C72H128O48 B1202301 3-Hydroxypropyl-gamma-Cyclodextrin CAS No. 116502-52-4

3-Hydroxypropyl-gamma-Cyclodextrin

Cat. No. B1202301
CAS RN: 116502-52-4
M. Wt: 1761.8 g/mol
InChI Key: JVFGXECLSQXABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropyl-gamma-Cyclodextrin is a chemical compound with the formula C72H128O48 . It is a cyclic oligosaccharide consisting of eight glucose units linked by α-1,4-glycosidic bonds . The molecule has a hydrophobic interior and a hydrophilic exterior, allowing it to form complexes with various organic molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 256 bonds, including 128 non-H bonds, 32 rotatable bonds, 8 six-membered rings, 24 hydroxyl groups, 24 secondary alcohols, and 24 ethers (aliphatic) .


Chemical Reactions Analysis

Cyclodextrins have been found to catalyze various organic reactions. The formation of cyclodextrin inclusion complexes is emphasized by the disappearance of the signal corresponding to the melting or boiling points of the guest compound and the behavior of the hydration water molecules in the complex in comparison with the raw host and guest compounds .


Physical And Chemical Properties Analysis

This compound is a hydrophilic compound that can be used as a complexing agent to increase the aqueous solubility and dissolution rate of the drug molecule .

Mechanism of Action

Cyclodextrins form complexes with hydrophobic compounds. The inclusion compounds of cyclodextrins with hydrophobic molecules are able to penetrate body tissues, these can be used to release biologically active compounds under specific conditions .

Safety and Hazards

When handling 3-Hydroxypropyl-gamma-Cyclodextrin, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H128O48/c1-25(73)9-97-17-33-57-41(81)49(89)65(105-33)114-58-34(18-98-10-26(2)74)107-67(51(91)43(58)83)116-60-36(20-100-12-28(4)76)109-69(53(93)45(60)85)118-62-38(22-102-14-30(6)78)111-71(55(95)47(62)87)120-64-40(24-104-16-32(8)80)112-72(56(96)48(64)88)119-63-39(23-103-15-31(7)79)110-70(54(94)46(63)86)117-61-37(21-101-13-29(5)77)108-68(52(92)44(61)84)115-59-35(19-99-11-27(3)75)106-66(113-57)50(90)42(59)82/h25-96H,9-24H2,1-8H3/t25?,26?,27?,28?,29?,30?,31?,32?,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGXECLSQXABC-IOGRPPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H128O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1761.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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